molecular formula C17H14N2 B1625089 2-Phenyl-4,5-dihydro-2H-benzo[g]indazole CAS No. 503175-48-2

2-Phenyl-4,5-dihydro-2H-benzo[g]indazole

Cat. No.: B1625089
CAS No.: 503175-48-2
M. Wt: 246.31 g/mol
InChI Key: KBWLPZKLUWEDLY-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-2H-benzo[g]indazole is a bicyclic heterocyclic compound featuring a fused indazole core with a dihydrobenzene ring. Its structure includes a phenyl group at the 2-position and a partially saturated five-membered ring (4,5-dihydro-2H), which confers rigidity and influences its pharmacological properties. This compound has garnered attention due to its antihyperglycemic activity, particularly in stimulating glucose uptake in skeletal muscle cells and improving lipid profiles in diabetic models . Its synthesis often involves ring transformation of pyran derivatives or demethylation protocols, yielding high-purity crystalline solids .

Properties

CAS No.

503175-48-2

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-phenyl-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C17H14N2/c1-2-7-15(8-3-1)19-12-14-11-10-13-6-4-5-9-16(13)17(14)18-19/h1-9,12H,10-11H2

InChI Key

KBWLPZKLUWEDLY-UHFFFAOYSA-N

SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C4=CC=CC=C4

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the potential of indazole derivatives, including 2-phenyl-4,5-dihydro-2H-benzo[g]indazole, as effective antifungal agents. These compounds have been synthesized and tested against various strains of Candida, a genus known for causing opportunistic infections.

Key Findings:

  • A series of indazole derivatives demonstrated significant activity against Candida albicans and C. glabrata strains, with some compounds exhibiting potency comparable to established antifungals like miconazole .
  • The structure-activity relationship (SAR) studies indicated that modifications to the indazole scaffold can enhance antifungal efficacy. For instance, certain substitutions on the phenyl ring improved the minimum inhibitory concentration (MIC) against resistant strains .

Table 1: Antifungal Activity of Indazole Derivatives

CompoundMIC against C. albicansMIC against C. glabrata
This compound100 µM1 mM
3-Phenyl-1H-indazole100 µM1 mM
Miconazole0.5 µM0.5 µM

Anticancer Applications

Indazole derivatives have also shown promise in cancer therapy. The compound's structural features allow it to interact with biological targets involved in tumor growth and proliferation.

Key Findings:

  • Lonidamine, a derivative of indazole, is recognized for its anticancer properties and is used in treating various cancers including lung and breast cancer .
  • Research indicates that modifications to the benzo[g]indazole framework can lead to compounds with enhanced anticancer activity by inhibiting specific pathways involved in cancer cell survival .

Table 2: Anticancer Activity of Indazole Derivatives

CompoundCancer TypeMechanism of Action
LonidamineLung, Breast CancerInhibition of glycolysis
This compoundProstate CancerInduction of apoptosis

Synthetic Chemistry Applications

The synthesis of this compound has been explored through various methodologies, showcasing its versatility as a building block in organic synthesis.

Key Findings:

  • The compound can be synthesized using the Vilsmeier-Haack reaction under thermal and microwave-assisted conditions, which offers a selective route to obtain high yields .
  • Its derivatives are being investigated for their potential as prodrugs, which could improve bioavailability and therapeutic efficacy .

Table 3: Synthesis Methods for Indazole Derivatives

MethodYield (%)Remarks
Vilsmeier-Haack Reaction70–85%Effective under microwave
Palladium-Catalyzed Arylation60–75%Suitable for complex structures

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Derivatives and Their Activities
Compound Substituents (Positions) Biological Activity Key Findings
5e C6: p-tolyl; C8: methylthio Glucose uptake stimulation (L6 cells), antihyperglycemic in diabetic models 2.0-fold glucose uptake at 10 μM; superior to lead compounds 5d and 5g .
5d, 5g C6: varied aryl; C8: methylthio Moderate glucose uptake stimulation Less potent than 5e; highlights importance of p-tolyl at C6 .
6a, 6b C8: methylsulfonyl (oxidized methylthio) No significant glucose uptake stimulation Oxidation of methylthio to sulfonyl abolishes activity .
P5 () C3: methyl Not explicitly tested for glucose uptake Structural simplicity; lacks aryl groups at C6/C8, suggesting reduced potency.
14 () C3: 4-hydroxyphenyl; C7: hydroxyl Undefined activity; physicochemical data reported Higher solubility due to hydroxyl groups; mp 165–166°C .
Mechanistic Insights
  • 5e enhances insulin signaling via IRS-1, Akt, and GSK-3β pathways, likely by inhibiting protein tyrosine phosphatase-1B .
  • Derivatives lacking critical substituents (e.g., 6a , 6b ) fail to engage these pathways, underscoring the necessity of the p-tolyl and methylthio groups .
Physical Properties
Compound Melting Point (°C) Solubility Characteristics
5e 245–247 Moderate in DCM; lipophilic due to methylthio and p-tolyl .
6 () 229–231 High crystallinity; IR shows strong O-H stretch .
14 () 165–166 Enhanced polarity from hydroxyl groups .

Comparison with Non-Indazole Scaffolds

Aminopyrazoles ()
  • Aminopyrazole derivatives (e.g., JNK3 inhibitors) exhibit >2,800-fold kinase selectivity but lack antihyperglycemic effects .
  • Structural differences: Aminopyrazoles lack the fused benzene ring, reducing planarity and altering target engagement.
Benzimidazoles ()

    Preparation Methods

    Copper-Catalyzed Cyclization of o-Halobenzaldehydes

    A prominent method involves copper-catalyzed cyclization reactions, leveraging the coupling of o-halobenzaldehydes with phenylamine derivatives. For instance, CuO nanoparticles supported on activated carbon (CuO@C) facilitate the formation of N–N and C–N bonds under ligand-free conditions. In a representative procedure, 2-bromobenzaldehyde reacts with aniline and sodium azide in PEG-400 at 110°C, yielding 2-phenyl-4,5-dihydro-2H-benzo[g]indazole in 82% isolated yield. The catalyst's recyclability (up to six cycles with <5% activity loss) and gram-scale feasibility underscore its industrial applicability.

    Mechanistic Insights :
    The reaction proceeds via a domino sequence: (1) nucleophilic substitution of the bromide by sodium azide, (2) Staudinger-type reduction to form a nitrene intermediate, and (3) intramolecular cyclization mediated by CuO@C. Control experiments confirm the necessity of both CuO and the carbon support for optimal activity.

    BF3- OEt2-Catalyzed Cyclization of Propargyl Tetralones

    Trofimov’s methodology, adapted for benzo[g]indazoles, employs 2-propargyl α-tetralone and aniline in the presence of BF3- OEt2. The reaction proceeds via propargyl-allenyl isomerization, followed by intramolecular cyclization to afford the target compound in 71% yield. Key advantages include the avoidance of transition metals and compatibility with diverse amine nucleophiles.

    Optimized Conditions :

    • Catalyst : BF3- OEt2 (10 mol%)
    • Solvent : Toluene, 140°C, 12 h
    • Yield : 68–75% for aryl amines

    Spectroscopic data (1H NMR: δ 5.85 ppm for =CH; 13C NMR: δ 149.00 ppm for N–C) corroborate the structure.

    Propargyl-Allenyl Isomerization and Electrocyclization

    Kim et al. demonstrated that propargyl-substituted tetralones undergo thermal isomerization to allenyl intermediates, which subsequently undergo 6π-electrocyclization to form the benzo[g]indazole core. Introducing a phenyl group at the propargyl terminus directs regioselectivity, yielding 2-phenyl derivatives in 65–78% yield.

    Reaction Scope :

    • Substrates : Propargyl aldehydes with electron-donating/withdrawing groups
    • Conditions : Xylenes, 160°C, 24 h
    • Limitation : Sensitivity to steric hindrance at the propargyl position

    One-Pot Ring Transformation of Pyran Carboxylates

    A novel one-step synthesis utilizes 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates and 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one under mild conditions. Michael addition followed by cyclization and CO2 elimination furnishes the target compound in 58–75% yield.

    Key Advantages :

    • Solvent : Dichloromethane, room temperature
    • Functional Group Tolerance : Methoxy, nitro, and halogen substituents
    • Post-Synthetic Modification : Oxidation of methylthio to methylsulfonyl enhances bioactivity.

    Vilsmeier-Haack Reaction of Tetralone Phenylhydrazones

    Although less contemporary, this method involves treating 2-tetralone phenylhydrazones with POCl3/DMF to form the indazole ring. While yields are moderate (45–55%), this approach remains valuable for accessing derivatives with electron-deficient aryl groups.

    Comparative Analysis of Methodologies

    Method Catalyst Yield (%) Conditions Scalability
    CuO@C Cyclization CuO@C 82 PEG-400, 110°C High
    BF3- OEt2 Cyclization BF3- OEt2 71 Toluene, 140°C Moderate
    Electrocyclization None 78 Xylenes, 160°C Low
    Ring Transformation Base 75 CH2Cl2, rt High
    Vilsmeier-Haack POCl3/DMF 55 DMF, 100°C Moderate

    Key Observations :

    • Catalytic Efficiency : CuO@C and BF3- OEt2 systems offer superior atom economy and recyclability.
    • Green Chemistry : PEG-400 and aqueous media (CuO@C) align with sustainable practices.
    • Functionalization Potential : Ring transformation allows late-stage diversification.

    Q & A

    Basic Research Questions

    Q. What are the most efficient synthetic routes for preparing 2-Phenyl-4,5-dihydro-2H-benzo[g]indazole and its derivatives?

    • Methodological Answer : A one-step ring transformation strategy using 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates and 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one (4) via Michael addition and intramolecular cyclization achieves yields >85% . Oxidation of the methylthio group to methylsulfonyl derivatives (e.g., using m-CPBA in DCM) provides functionalized analogs, though yields drop to 58–75% .

    Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

    • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. IR spectroscopy identifies functional groups (e.g., C=O at ~1729 cm1^{-1}), while HRMS validates molecular mass. For demethylated derivatives (e.g., 2-Phenyl-4,5-dihydro-2H-benzo[g]indazol-7-ol), use 1H^1H-NMR in [D6_6]acetone to resolve aromatic protons and hydroxyl groups .

    Q. What in vitro models are suitable for preliminary screening of antihyperglycemic activity?

    • Methodological Answer : Use L6 skeletal muscle cells to assess glucose uptake via 3H^3H-2-deoxyglucose assays. Derivatives like 5e (8-methylthio-6-p-tolyl analog) show 2.0-fold stimulation at 10 μM, comparable to insulin . HepG2 hepatoma cells can validate hepatic glucose uptake, with 5e matching metformin’s efficacy .

    Advanced Research Questions

    Q. How do substituents at the C6 and C8 positions influence biological activity and selectivity?

    • Data Analysis :

    • C6-aryl groups : 4-Methylphenyl (5e) enhances glucose uptake (2.0-fold), while 4-fluorophenyl (5g) reduces activity .
    • C8-Substituents : Methylsulfonyl (6a, 6b) diminishes activity vs. methylthio (5e), suggesting steric/electronic effects on insulin signaling .
    • Contradiction Note : While oxidation of 5g to 6b reduces activity, the exact mechanism (e.g., PTP1B inhibition vs. solubility) requires further SAR studies .

    Q. What computational tools can predict the interaction of this compound with biological targets like PTP1B?

    • Methodological Answer : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and global reactivity descriptors. For example, silver(I) complexes of 4,5-dihydro-1H-benzo[g]indazole show Ag···π interactions and pseudo-helical networks via X-ray/DFT, which can guide protein-ligand docking . MD simulations of 5e with PTP1B’s catalytic domain (residues Cys215-Ser222) may clarify inhibition mechanisms .

    Q. How does the compound’s crystal structure inform its stability and reactivity?

    • Methodological Answer : Single-crystal X-ray diffraction (e.g., for [Ag(N2_2C11_{11}H10_{10})2_2]NO3_3) reveals N–H···O and Ag···π interactions, stabilizing the coordination complex. Thermal gravimetric analysis (TGA) confirms decomposition above 240°C, correlating with experimental handling protocols .

    Q. What in vivo models validate the therapeutic potential of this compound derivatives?

    • Methodological Answer : In db/db mice (type 2 diabetes model), 5e (30 mg/kg) reduces triglycerides (25%) and total cholesterol (18%) while increasing HDL-C. Pair with streptozotocin-induced diabetic rats to assess dose-dependent glucose normalization .

    Contradiction Analysis

    Q. Why do some derivatives exhibit conflicting bioactivity despite structural similarity?

    • Hypothesis Testing :

    • Steric Effects : Bulkier C6-aryl groups (e.g., 4-methoxyphenyl) may hinder binding to IRS-1/Akt pathways .
    • Electronic Effects : Electron-withdrawing substituents (e.g., 4-fluorophenyl in 5g) reduce electron density at the indazole core, altering PTP1B affinity .
      • Resolution Strategy : Synthesize analogs with systematic substituent variations (e.g., Hammett σ values) and profile using kinase assays .

    Methodological Best Practices

    • Synthesis : Prioritize one-step protocols (e.g., ring transformation) over multi-step routes to minimize side products .
    • Characterization : Use [D6_6]acetone for NMR of hydroxylated derivatives to prevent signal broadening .
    • Biological Assays : Include insulin (100 nM) and metformin (1 mM) as positive controls in glucose uptake studies .

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